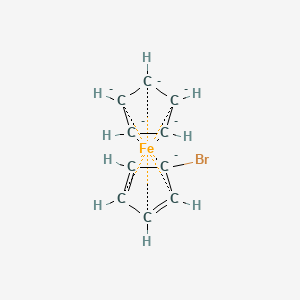

Bromo ferrocene

Description

Properties

Molecular Formula |

C10H9BrFe-6 |

|---|---|

Molecular Weight |

264.93 g/mol |

IUPAC Name |

5-bromocyclopenta-1,3-diene;cyclopentane;iron |

InChI |

InChI=1S/C5H4Br.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H;1-5H;/q-1;-5; |

InChI Key |

AMXRLQUISMUNAW-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)Br.[Fe] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Bromoferrocene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of bromoferrocene (B1143443), a key intermediate in the development of novel ferrocene-based compounds for various applications, including drug development. This document outlines established synthetic protocols, comprehensive characterization data, and visual representations of the chemical pathways and experimental workflows.

Synthesis of Bromoferrocene

The synthesis of bromoferrocene can be achieved through several methods. Two common and effective approaches are detailed below: lithiation of ferrocene (B1249389) followed by bromination, and the reaction of a stannylferrocene precursor with bromine.

Synthesis via Lithiation of Ferrocene

A prevalent method for the synthesis of bromoferrocene involves the deprotonation of ferrocene using a strong base, typically an organolithium reagent, followed by quenching with a bromine source.

Experimental Protocol:

A detailed experimental procedure for the synthesis of bromoferrocene via lithiation is as follows:

-

To a Schlenk flask containing ferrocene (3.720 g, 20.0 mmol) and potassium tert-butoxide (1.615 g, 15.2 mmol) is added 100 mL of tetrahydrofuran (B95107) (THF).

-

The reaction mixture is cooled to -78 °C.

-

tert-Butyllithium (t-BuLi) (25.0 mL, 40.0 mmol) is added dropwise over a period of 30 minutes.

-

The reaction is allowed to stir at -78 °C for 1 hour, then warmed to room temperature and stirred for an additional hour.

-

The reaction is then cooled back down to -78°C before the addition of the bromine source.

-

A suitable brominating agent, such as 1,2-dibromoethane (B42909) or N-bromosuccinimide, is then added to the reaction mixture.

-

After the addition, the reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification of bromoferrocene can be achieved by column chromatography on silica (B1680970) gel or alumina, or by sublimation.[1]

Logical Relationship of the Synthesis via Lithiation:

References

Bromoferrocene: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoferrocene (B1143443), an organometallic compound featuring a bromine atom attached to one of the cyclopentadienyl (B1206354) rings of a ferrocene (B1249389) core, is a pivotal building block in modern synthetic chemistry. Its unique electronic structure and the reactivity of the carbon-bromine bond make it an indispensable precursor for the synthesis of a wide array of functionalized ferrocene derivatives. This guide provides an in-depth analysis of the chemical properties of bromoferrocene, its key reactive pathways, and detailed experimental protocols for its transformation. The information presented herein is intended to serve as a comprehensive resource for researchers in materials science, catalysis, and drug development.

Chemical and Physical Properties

Bromoferrocene is an orange to brown solid at room temperature.[1][2] It is generally insoluble in water but soluble in various organic solvents such as ethanol, chloroform, and dimethyl sulfoxide.[1] Due to its sensitivity, it is recommended to store it under an inert atmosphere (nitrogen or argon) at 2-8°C.[1]

Table 1: Physicochemical Properties of Bromoferrocene

| Property | Value | References |

| Molecular Formula | C₁₀H₉BrFe | [1][3][4] |

| Molecular Weight | 264.93 g/mol | [1][3][4] |

| Appearance | Orange to brown solid or semi-solid | [1][2] |

| Melting Point | 26-33 °C | [1][2] |

| Flash Point | > 110 °C | [1][2] |

| Water Solubility | Insoluble | [1][2] |

| CAS Number | 1273-73-0 | [3][4] |

| MDL Number | MFCD03093913 | [1][4] |

Safety and Handling

Bromoferrocene is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3]

Risk and Safety Codes:

-

Risk Codes: 36/37/38 (Irritating to eyes, respiratory system and skin).[1]

-

Safety Codes: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S37 (Wear suitable gloves).[1]

Precautionary Measures: When handling bromoferrocene, appropriate personal protective equipment, including gloves and safety glasses, should be worn.[1] All manipulations should be carried out in a well-ventilated fume hood. Avoid breathing dust, fumes, or vapors. In case of contact with eyes, rinse cautiously with water for several minutes.

Core Reactivity

The reactivity of bromoferrocene is dominated by the carbon-bromine bond, which provides a versatile handle for derivatization. The two primary pathways for its functionalization are lithiation (metal-halogen exchange) and palladium-catalyzed cross-coupling reactions .[5] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, making bromoferrocene a crucial starting material for complex molecular architectures.[5][6]

Caption: Key reactivity pathways of Bromoferrocene.

Lithiation and Electrophilic Quench

Lithium-halogen exchange is a rapid and efficient method for converting bromoferrocene into a nucleophilic ferrocenyl-lithium species.[7][8] This intermediate can then be trapped with a wide variety of electrophiles to introduce diverse functional groups onto the ferrocene scaffold.[5]

Experimental Protocol: General Procedure for Lithiation of Bromoferrocene and Subsequent Electrophilic Quench [7][8]

-

Preparation: Flame-dry a Schlenk flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

-

Reagent Addition: Dissolve bromoferrocene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) to a concentration of approximately 0.2-0.5 M.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes to ensure thermal equilibrium.

-

Lithiation: Add n-butyllithium (n-BuLi, 1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly. The solution typically changes color upon formation of the lithium species. Stir the mixture at -78 °C for 30-60 minutes to complete the metal-halogen exchange.

-

Electrophilic Quench: Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.

-

Warming and Stirring: After the addition is complete, continue stirring the reaction at -78 °C for one hour before allowing it to slowly warm to room temperature. Stir for an additional 1-3 hours at room temperature.

-

Work-up: Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Caption: Experimental workflow for lithiation and quench.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and have been widely applied to bromoferrocene.[9][10] These reactions offer a broad substrate scope and functional group tolerance.[9][11] The most common examples include the Suzuki, Sonogashira, and Heck couplings.

The general catalytic cycle for these reactions involves three key steps: oxidative addition of bromoferrocene to a Pd(0) complex, transmetalation with a coupling partner (for Suzuki and Sonogashira), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[9][12]

Caption: Generalized Pd-catalyzed cross-coupling cycle.

3.2.1. Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between bromoferrocene and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[11][13][14]

Experimental Protocol: Sonogashira Coupling of Bromoferrocene [13][15]

-

Setup: To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and copper(I) iodide (CuI, 2-10 mol%).

-

Reagents: Add bromoferrocene (1.0 eq) and the terminal alkyne (1.0-1.2 eq).

-

Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 eq).

-

Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: Extract the product with an organic solvent, combine the organic layers, dry over an anhydrous salt, and concentrate. Purify the product by flash column chromatography.

3.2.2. Heck Coupling

The Heck reaction couples bromoferrocene with an alkene to form a substituted alkene, using a palladium catalyst and a base.[16][17][18]

Experimental Protocol: Heck Coupling of Bromoferrocene [16][19]

-

Setup: In a flask, dissolve bromoferrocene (1.0 eq) and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) in a suitable solvent (e.g., acetonitrile (B52724) or DMF).

-

Reagents: Add the alkene (e.g., ethyl acrylate, 1.5 eq) and a base (e.g., triethylamine, 3.0 eq) at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor by TLC.

-

Work-up: After complete consumption of the bromoferrocene, cool the mixture to room temperature.

-

Purification: Filter the mixture through Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo and purify the residue by column chromatography.

3.2.3. Suzuki Coupling

The Suzuki coupling is a versatile method for forming C-C bonds by reacting bromoferrocene with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[9][12]

Experimental Protocol: Suzuki Coupling of Bromoferrocene

-

Setup: In a flask, combine bromoferrocene (1.0 eq), the ferrocenylboronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

-

Reaction: Heat the mixture, typically between 80-110 °C, under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography.

Applications in Drug Development and Materials Science

Bromoferrocene's utility as a versatile intermediate makes it highly valuable in both pharmaceutical and materials science research.[6]

-

Drug Development: The ferrocenyl moiety is a well-regarded pharmacophore due to its stability, low toxicity, and unique electrochemical properties.[20][21] Bromoferrocene serves as a key starting material for introducing this group into complex organic molecules, leading to the synthesis of novel drug candidates with potential applications in anticancer, antimalarial, and antibacterial therapies.[6][22] Its derivatives have been investigated for their ability to overcome drug resistance mechanisms.[20]

-

Materials Science: The electrochemical and thermal stability of the ferrocene core makes it an attractive component for advanced materials.[6] Bromoferrocene is used in the synthesis of redox-active polymers, functional materials for sensors, and advanced catalysts.[6][23]

Conclusion

Bromoferrocene is a foundational reagent in organometallic chemistry, offering a reliable and versatile platform for the synthesis of substituted ferrocenes. A thorough understanding of its physical properties, safe handling procedures, and principal reactive pathways—namely lithiation and palladium-catalyzed cross-coupling—is essential for leveraging its full synthetic potential. The detailed protocols provided in this guide offer a starting point for researchers aiming to incorporate the unique properties of the ferrocene unit into novel molecules for applications spanning from drug discovery to materials innovation.

References

- 1. Bromoferrocene [chembk.com]

- 2. americanelements.com [americanelements.com]

- 3. Bromoferrocene | C10H9BrFe-6 | CID 11986944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bromoferrocene | 1273-73-0 | FB152438 | Biosynth [biosynth.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

- 12. nobelprize.org [nobelprize.org]

- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. Heck Coupling | NROChemistry [nrochemistry.com]

- 17. Heck Reaction [organic-chemistry.org]

- 18. Heck reaction - Wikipedia [en.wikipedia.org]

- 19. benchchem.com [benchchem.com]

- 20. Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Bromoferrocene [myskinrecipes.com]

The Dawn of a Halogenated Sandwich: A Technical History of Bromoferrocene

Opening Statement to the Scientific Community: The discovery of ferrocene (B1249389) in the mid-20th century catalyzed a paradigm shift in organometallic chemistry. Its unique "sandwich" structure and aromatic character paved the way for a vast array of derivatives with tailored electronic and steric properties. Among these, bromoferrocene (B1143443) has emerged as a cornerstone synthetic intermediate, providing a versatile handle for the introduction of the ferrocenyl moiety into complex molecular architectures. This technical guide delves into the seminal discovery and historical development of bromoferrocene, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We will explore the pioneering synthetic routes, early characterization methods, and the initial explorations of its reactivity that laid the foundation for its widespread use today.

The Genesis of Bromoferrocene: The Pioneering Work of Nesmeyanov

The first successful synthesis of bromoferrocene is credited to the Soviet chemist A.N. Nesmeyanov and his research group. Their initial forays into the halogenation of ferrocene in the mid-1950s were groundbreaking. While their very first attempts resulted in low yields, they laid the crucial groundwork for future advancements.

A significant breakthrough came with their development of a more efficient method involving the reaction of ferrocenylboronic acid with copper(II) bromide. This improved synthesis, a landmark in early ferrocene chemistry, afforded bromoferrocene in a remarkable 80% yield, making the compound readily accessible for further study.

Another early method developed by Nesmeyanov's team for the synthesis of haloferrocenes involved the use of mercury intermediates. For instance, iodoferrocene was successfully prepared by treating a chloromercuri-ferrocene precursor with iodine.[1] This strategy highlights the diverse synthetic approaches being explored during this foundational period of ferrocene chemistry.

Early Synthetic Protocols: A Glimpse into Mid-Century Organometallic Chemistry

Conceptual Experimental Protocol for the Synthesis of Bromoferrocene via Ferrocenylboronic Acid (Based on Nesmeyanov's Improved Method):

Objective: To synthesize bromoferrocene from ferrocenylboronic acid and copper(II) bromide.

Reagents:

-

Ferrocenylboronic acid

-

Copper(II) bromide

-

An appropriate solvent (e.g., a non-polar organic solvent like benzene (B151609) or toluene)

-

Water

Apparatus:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Apparatus for filtration (e.g., Büchner funnel)

-

Apparatus for solvent removal (e.g., rotary evaporator)

Procedure:

-

Ferrocenylboronic acid and a stoichiometric excess of copper(II) bromide are dissolved in a suitable organic solvent in the round-bottom flask.

-

The reaction mixture is heated to reflux with vigorous stirring for a specified period to ensure complete reaction.

-

Upon cooling to room temperature, the reaction mixture is washed with water to remove inorganic salts.

-

The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and filtered.

-

The solvent is removed under reduced pressure to yield the crude bromoferrocene.

-

Purification is likely achieved through recrystallization or sublimation, common techniques for purifying solid organometallic compounds at the time.

This protocol, while conceptual, is based on the reported transformation and reflects the standard laboratory practices of the period for such organometallic reactions.

Early Characterization: Unveiling the Structure of a New Derivative

The characterization of newly synthesized compounds in the mid-20th century relied on a combination of physical property measurements and emerging spectroscopic techniques.

Physical Properties

The initial characterization of bromoferrocene would have included the determination of its fundamental physical constants. These data were crucial for establishing the purity and identity of the new compound.

| Property | Value |

| Molecular Formula | C₁₀H₉BrFe |

| Molecular Weight | 264.93 g/mol |

| Appearance | Brown to red solid |

| Melting Point | 26-33 °C |

| Solubility | Insoluble in water |

| CAS Number | 1273-73-0 |

Spectroscopic Analysis

While detailed historical spectra are scarce, the application of spectroscopic methods was becoming increasingly important during this era for structural elucidation.

-

Infrared (IR) Spectroscopy: Early IR studies on ferrocene and its derivatives would have been instrumental in confirming the presence of the characteristic cyclopentadienyl (B1206354) rings and the introduction of a new substituent. The C-H stretching and bending vibrations of the Cp rings, as well as the ring-metal vibrations, would have been key features in the IR spectrum of bromoferrocene.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The advent of NMR spectroscopy provided a powerful tool for probing the structure of organometallic compounds. Early ¹H NMR spectra of bromoferrocene would have shown distinct signals for the protons on the substituted and unsubstituted cyclopentadienyl rings, providing definitive evidence for the monosubstitution pattern.

-

Mass Spectrometry: Mass spectrometry would have been employed to determine the molecular weight of bromoferrocene and to study its fragmentation patterns. The observation of the molecular ion peak would have confirmed the elemental composition, while the fragmentation would have provided insights into the stability of the ferrocene core.

Early Reactivity Studies: The Gateway to Ferrocene Functionalization

Soon after its discovery, the chemical reactivity of bromoferrocene became a subject of intense investigation. These early studies revealed its utility as a versatile building block for the synthesis of more complex ferrocene derivatives.

Lithiation and Subsequent Reactions

One of the most significant early discoveries was the facile lithiation of bromoferrocene. Treatment with an organolithium reagent, such as n-butyllithium, results in a lithium-halogen exchange to generate ferrocenyllithium. This in situ generated organometallic reagent could then be reacted with a variety of electrophiles to introduce a wide range of functional groups onto the ferrocene scaffold.

Caption: Lithiation of bromoferrocene and subsequent reaction with an electrophile.

Copper-Mediated Substitution Reactions

In 1965, Nesmeyanov and his group reported another pivotal discovery: the copper-mediated substitution of the bromine atom in bromoferrocene.[1] This reaction, akin to the Ullmann condensation, allowed for the formation of carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds, further expanding the synthetic utility of bromoferrocene.

Caption: Copper-mediated nucleophilic substitution of bromoferrocene.

Conclusion: A Legacy of Innovation

The discovery and early development of bromoferrocene by A.N. Nesmeyanov and his contemporaries marked a significant milestone in the history of organometallic chemistry. Their pioneering synthetic methods and initial investigations into its reactivity unlocked the vast potential of the ferrocene scaffold, establishing bromoferrocene as an indispensable tool for the synthesis of a diverse range of functional molecules. The fundamental reactions and characterization techniques developed during this era continue to be relevant and form the bedrock upon which modern ferrocene chemistry is built, with applications extending into materials science, catalysis, and the development of novel therapeutic agents. This historical perspective serves as a testament to the enduring legacy of these early discoveries and their profound impact on the scientific landscape.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Bromoferrocene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoferrocene (B1143443), a halogenated derivative of the archetypal sandwich compound ferrocene (B1249389), serves as a critical building block in the synthesis of advanced materials, catalysts, and pharmaceutical agents. Its unique electronic properties and reactivity, conferred by the presence of the bromine atom on one of the cyclopentadienyl (B1206354) (Cp) rings, make a thorough understanding of its molecular structure and bonding imperative for its effective utilization. This technical guide provides a comprehensive overview of the structural and bonding characteristics of bromoferrocene, supported by experimental data and theoretical models.

Molecular Structure

The molecular structure of bromoferrocene consists of a central iron atom sandwiched between two cyclopentadienyl rings, one of which is substituted with a bromine atom. The overall geometry is that of a typical ferrocene derivative, with the two Cp rings being nearly parallel.

Experimental Data from X-ray Crystallography

Table 1: Key Crystallographic Data for 1,1'-Dibromoferrocene [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.334(2) |

| b (Å) | 7.828(2) |

| c (Å) | 13.593(3) |

| β (°) | 108.03(3) |

| V (ų) | 1044.3(4) |

| Z | 4 |

| Temperature (K) | 100(2) |

Table 2: Selected Bond Lengths and Angles for 1,1'-Dibromoferrocene [1]

| Bond/Angle | Length (Å) / Angle (°) |

| Fe-C(Cp) (average) | 2.045 |

| C-C (in Cp rings, average) | 1.425 |

| C-Br | 1.867(4) |

| C-C-C (in Cp rings, average) | 108.0 |

| Fe-Cp(centroid) (Å) | 1.65 |

The C-Br bond length of 1.867(4) Å is consistent with a typical carbon-bromine single bond on an sp²-hybridized carbon. The introduction of the bromine atom has a minimal effect on the overall geometry of the ferrocene scaffold, with the Fe-C and C-C bond lengths within the cyclopentadienyl rings remaining similar to those in unsubstituted ferrocene.

Bonding in Bromoferrocene

The bonding in bromoferrocene can be understood through the lens of molecular orbital (MO) theory, which has been successfully applied to explain the electronic structure of ferrocene and its derivatives. The stability and unique properties of ferrocene arise from the strong covalent interactions between the d-orbitals of the iron atom and the π-molecular orbitals of the two cyclopentadienyl ligands.

Molecular Orbital Diagram

The qualitative molecular orbital diagram for ferrocene provides a foundational understanding of the bonding in bromoferrocene. The substitution of a hydrogen atom with a bromine atom on one of the Cp rings introduces perturbations to this electronic structure.

Caption: Simplified Molecular Orbital Diagram of Ferrocene.

In bromoferrocene, the bromine atom, being more electronegative than hydrogen, will inductively withdraw electron density from the cyclopentadienyl ring. This withdrawal of electron density primarily affects the energies of the π-orbitals of the substituted Cp ring. Computational studies on substituted ferrocenes have shown that electron-withdrawing groups lower the energy of the highest occupied molecular orbital (HOMO), which is primarily localized on the metal and has e1g symmetry in ferrocene. This has a direct impact on the electrochemical properties of bromoferrocene, making it more difficult to oxidize compared to unsubstituted ferrocene.

Experimental Protocols

Synthesis of Bromoferrocene

Several methods for the synthesis of bromoferrocene have been reported. A common and effective method involves the reaction of ferrocene with N-bromosuccinimide (NBS).

Protocol for Synthesis of Bromoferrocene:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ferrocene in a suitable dry solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).

-

Reagent Addition: Slowly add a stoichiometric amount of N-bromosuccinimide (NBS) to the stirred solution at room temperature. The reaction is typically rapid.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until all the ferrocene has been consumed.

-

Workup: Quench the reaction with an aqueous solution of sodium thiosulfate (B1220275) to destroy any unreacted NBS. Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture) to yield pure bromoferrocene as an orange solid.

Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a prerequisite for a successful X-ray diffraction experiment.

Protocol for Single-Crystal X-ray Diffraction of an Organometallic Compound: [2]

-

Crystal Growth: Grow single crystals of bromoferrocene by slow evaporation of a saturated solution in a suitable solvent (e.g., hexane or ethanol), vapor diffusion of a non-solvent into a solution of the compound, or slow cooling of a saturated solution.

-

Crystal Mounting: Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head using a cryoprotectant oil.[3] The crystal is then flash-cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations.[2][3]

-

Data Collection: Mount the goniometer head on the diffractometer.[2] The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[2] A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, bond lengths, and bond angles.

Caption: Experimental Workflow for Structural Determination.

Computational Chemistry

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and geometry of molecules like bromoferrocene.

Protocol for DFT Calculations:

-

Structure Input: Construct the initial molecular structure of bromoferrocene using a molecular modeling software.

-

Method Selection: Choose a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) for C, H, Br and a larger basis set like LANL2DZ for Fe).

-

Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy structure of the molecule. This will provide theoretical bond lengths and angles.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies).

-

Molecular Orbital Analysis: Calculate and visualize the molecular orbitals (HOMO, LUMO, etc.) to understand the electronic distribution and bonding interactions within the molecule.

Spectroscopic Characterization

Table 3: Spectroscopic Data for Bromoferrocene

| Technique | Key Features |

| ¹H NMR (CDCl₃) | δ ~4.5 (m, 2H, Cp-H ortho to Br), ~4.2 (m, 2H, Cp-H meta to Br), ~4.1 (s, 5H, unsubstituted Cp-H). The signals for the substituted ring are shifted downfield compared to ferrocene due to the electron-withdrawing effect of bromine. |

| ¹³C NMR (CDCl₃) | Signals for the substituted cyclopentadienyl ring appear at different chemical shifts compared to the unsubstituted ring. The carbon atom attached to the bromine is significantly shifted. |

| IR Spectroscopy | Characteristic peaks for the ferrocene moiety include C-H stretching (~3100 cm⁻¹), C=C stretching of the Cp rings (~1410, 1108 cm⁻¹), and Fe-Cp vibrations. The C-Br stretching vibration is also expected but may be weak. |

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of bromoferrocene. While a definitive single-crystal structure remains to be reported, data from the closely related 1,1'-dibromoferrocene, combined with theoretical calculations and spectroscopic data, provides a robust model of its key structural features. The presence of the bromine atom subtly influences the electronic structure, primarily through inductive electron withdrawal, which in turn affects its reactivity and electrochemical properties. The experimental protocols outlined herein provide a solid foundation for researchers and scientists working with this important organometallic compound.

References

Spectroscopic Analysis of Bromoferrocene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of bromoferrocene (B1143443) (C₁₀H₉BrFe), a halogenated derivative of the classic organometallic sandwich compound, ferrocene (B1249389). Understanding the spectroscopic signature of bromoferrocene is crucial for its identification, purity assessment, and for monitoring its transformations in synthetic and biological applications. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by experimental protocols and data interpretation.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are indispensable tools in the structural elucidation of organometallic compounds. For bromoferrocene, a combination of NMR, IR, and MS provides a comprehensive profile of its molecular structure and connectivity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule, revealing the substitution pattern on the cyclopentadienyl (B1206354) (Cp) rings.

-

Infrared (IR) Spectroscopy identifies the characteristic vibrational frequencies of the functional groups and the ferrocenyl backbone, including the carbon-bromine bond.

-

Mass Spectrometry (MS) determines the molecular weight and provides insights into the fragmentation patterns, confirming the elemental composition and structural features.

The general workflow for the spectroscopic analysis of a compound like bromoferrocene is outlined below.

Caption: General workflow for the spectroscopic analysis of bromoferrocene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure of bromoferrocene in solution. The presence of the bromine atom desymmetrizes the substituted cyclopentadienyl ring, leading to a distinct set of signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum of bromoferrocene is expected to show three distinct signals: one for the unsubstituted Cp ring and two for the protons on the substituted ring.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Unsubstituted Cp (C₅H₅) | ~4.20 | Singlet | 5H |

| Substituted Cp (C₅H₄Br) | ~4.15 | Triplet | 2H |

| Substituted Cp (C₅H₄Br) | ~4.45 | Triplet | 2H |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The signals for the substituted ring protons often appear as "pseudo-triplets" due to similar coupling constants between adjacent protons.

Interpretation:

-

The singlet at approximately 4.20 ppm corresponds to the five equivalent protons of the unsubstituted cyclopentadienyl ring.

-

The bromine substituent causes a slight downfield shift for the protons on the substituted ring. The two non-equivalent sets of protons on this ring (those adjacent to bromine and those one position removed) give rise to two separate signals, each integrating to two protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of bromoferrocene. Three signals are expected, corresponding to the carbons of the unsubstituted ring, the carbons of the substituted ring, and the carbon directly attached to the bromine atom.

| Assignment | Chemical Shift (δ, ppm) |

| Unsubstituted Cp (C₅H₅) | ~69.8 |

| Substituted Cp (CH groups) | ~70.5, ~72.5 |

| Substituted Cp (C-Br) | ~78.0 |

Interpretation:

-

The signal around 69.8 ppm is attributed to the five equivalent carbons of the unsubstituted Cp ring.

-

The signals for the four CH carbons of the substituted ring are shifted slightly downfield.

-

The carbon atom directly bonded to the electronegative bromine atom (C-Br) is the most deshielded and appears furthest downfield.

Infrared (IR) Spectroscopy

The IR spectrum of bromoferrocene displays characteristic absorptions of the ferrocenyl group, along with vibrations associated with the carbon-bromine bond.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100 | C-H stretch (Cp rings) | Medium |

| ~1410 | C-C stretch (in-ring) | Medium |

| ~1108 | C-H in-plane bend | Strong |

| ~1000 | C-H in-plane bend | Strong |

| ~820 | C-H out-of-plane bend | Strong |

| < 700 | C-Br stretch | Medium-Weak |

Interpretation:

-

The C-H stretching frequency above 3000 cm⁻¹ is characteristic of aromatic-like C-H bonds in the Cp rings.

-

The strong absorptions around 1108, 1000, and 820 cm⁻¹ are characteristic fingerprint vibrations of the ferrocene sandwich structure.

-

The C-Br stretching vibration is expected to appear in the far-infrared region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry of bromoferrocene is characterized by the presence of a distinct isotopic pattern for the molecular ion due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| m/z | Assignment | Relative Abundance |

| 264 | [C₁₀H₉⁷⁹BrFe]⁺ (Molecular Ion) | High |

| 266 | [C₁₀H₉⁸¹BrFe]⁺ (Molecular Ion Isotope) | High (~98% of M⁺) |

| 185 | [C₁₀H₉Fe]⁺ (Loss of Br) | Medium |

| 121 | [C₅H₅Fe]⁺ | Medium |

| 65 | [C₅H₅]⁺ | Medium |

| 56 | [Fe]⁺ | Medium |

Interpretation:

-

The molecular ion peak appears as a doublet at m/z 264 and 266, with nearly equal intensity, which is a definitive indicator of the presence of one bromine atom.[1]

-

A significant fragment is observed at m/z 185, corresponding to the loss of the bromine radical.

-

Other common fragments for ferrocene derivatives include the [C₅H₅Fe]⁺ ion at m/z 121, the cyclopentadienyl cation at m/z 65, and the iron cation at m/z 56.

Caption: Key fragmentation pathways for bromoferrocene in mass spectrometry.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of bromoferrocene. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of bromoferrocene into a clean, dry NMR tube.

-

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

-

Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of bromoferrocene with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

-

Pellet Formation: Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

-

Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance after automatic ratioing against the background spectrum.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Preparation: Prepare a dilute solution of bromoferrocene in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for solutions.

-

Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).

-

Analysis: The resulting ions are separated by the mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

This guide provides a foundational understanding of the key spectroscopic features of bromoferrocene. For more detailed analysis, including the full dataset from a comprehensive study of haloferrocenes, researchers are encouraged to consult the supporting information of the publication by Inkpen, M. S., et al. in Organometallics, 2015, 34, 5461-5469.

References

An In-Depth Technical Guide to the Physical Properties of Bromoferrocene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoferrocene (B1143443), an organometallic compound derived from the halogenation of ferrocene (B1249389), serves as a critical building block in the synthesis of more complex ferrocene derivatives. Its unique electronic and structural properties make it a valuable precursor for applications in materials science, catalysis, and medicinal chemistry. A thorough understanding of its fundamental physical properties, such as melting point and solubility, is paramount for its effective handling, purification, and utilization in further synthetic transformations. This guide provides a comprehensive overview of these key physical characteristics, supported by experimental context and a logical framework for understanding its solubility behavior.

Core Physical Properties

The physical state of bromoferrocene is typically a brown to red solid or semi-solid at room temperature.[1][2] Key physical data are summarized below.

Data Presentation

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉BrFe | [1][2] |

| Molecular Weight | 264.93 g/mol | [1][2][3] |

| Appearance | Brown to red solid or semi-solid | [1] |

| Melting Point | 26-32 °C | [1][4] |

| 31-33 °C | [2] | |

| Water Solubility | Insoluble | [1] |

| Organic Solvent Solubility | Soluble in ethanol, chloroform (B151607), dimethyl sulfoxide |

Solubility Profile

The solubility of bromoferrocene is dictated by its molecular structure, which combines the nonpolar "sandwich" structure of the ferrocene core with the polar influence of the bromine substituent. Following the principle of "like dissolves like," bromoferrocene exhibits poor solubility in water but is soluble in various organic solvents.[1]

The introduction of a halogen atom to the cyclopentadienyl (B1206354) ring influences the overall polarity and intermolecular interactions of the molecule compared to the parent ferrocene. While ferrocene itself is weakly soluble in most organic solvents, it is readily soluble in hydrocarbons.[5] The bromine atom in bromoferrocene introduces a degree of polarity, affecting its solubility profile. It is documented to be soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide.

Caption: Logical diagram of factors affecting bromoferrocene solubility.

Experimental Protocols

While specific, detailed protocols for the determination of bromoferrocene's physical properties are not extensively published, standard laboratory procedures are applicable. Below are generalized methodologies for determining the melting point and assessing the solubility of a solid organometallic compound like bromoferrocene.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid bromoferrocene transitions to a liquid.

Methodology:

-

Sample Preparation: A small, dry sample of bromoferrocene is finely crushed into a powder.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has melted is recorded as the completion of melting.

-

Reporting: The melting point is reported as a range from the onset to the completion temperature. For bromoferrocene, a typical range is 31-33 °C.[2]

Qualitative Solubility Assessment

Objective: To determine the solubility of bromoferrocene in various solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities is selected (e.g., water, ethanol, hexane, dichloromethane, dimethyl sulfoxide).

-

Sample Preparation: A small, pre-weighed amount of bromoferrocene (e.g., 10 mg) is added to a series of test tubes.

-

Solvent Addition: A measured volume of each selected solvent (e.g., 1 mL) is added to a separate test tube containing the bromoferrocene.

-

Mixing: Each tube is agitated (e.g., by vortexing or manual shaking) for a set period to ensure thorough mixing and to facilitate dissolution.

-

Observation: The tubes are allowed to stand, and a visual inspection is performed to determine if the solid has completely dissolved. The solubility is categorized as:

-

Soluble: The solid completely dissolves, leaving a clear or colored, homogeneous solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Documentation: The results for each solvent are recorded. Bromoferrocene is expected to be insoluble in water but soluble in organic solvents like chloroform and ethanol.[1]

Caption: Experimental workflow for qualitative solubility assessment.

References

Electronic Properties of Bromoferrocene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrocene (B1249389), with its unique sandwich structure and reversible redox chemistry, has been a cornerstone of organometallic chemistry since its discovery. Its derivatives are widely explored for applications in catalysis, materials science, and medicinal chemistry. The electronic properties of the ferrocene core are highly tunable through the introduction of substituents on its cyclopentadienyl (B1206354) (Cp) rings. This guide focuses on the electronic properties of bromoferrocene (B1143443) derivatives. The introduction of bromine, a halogen atom, imparts significant electronic and steric effects, offering a versatile platform for further functionalization and fine-tuning of the molecule's redox potential and reactivity. Understanding these properties is crucial for the rational design of novel ferrocene-based materials and therapeutics.

Synthetic Pathways to Bromoferrocene Derivatives

The synthesis of bromoferrocene derivatives typically starts with the direct bromination of ferrocene or lithiation followed by quenching with a bromine source. Multi-substituted derivatives can be achieved through sequential lithiation and substitution reactions. A generalized synthetic workflow is depicted below.

Electrochemical Properties

The electronic influence of substituents on the ferrocene moiety is readily quantified by electrochemical methods, most notably cyclic voltammetry (CV). The characteristic feature of ferrocene and its derivatives is a reversible one-electron oxidation of the iron center from Fe(II) to Fe(III). The potential at which this occurs (the redox potential) is sensitive to the electronic nature of the substituents on the Cp rings. Electron-withdrawing groups, such as bromine, make the ferrocene core more electron-deficient, thus rendering it more difficult to oxidize. This results in a shift of the redox potential to more positive values compared to unsubstituted ferrocene.

Quantitative Electrochemical Data

The following table summarizes the half-wave potentials (E½), a measure of the formal redox potential, for bromoferrocene and related derivatives. These values are typically reported versus the ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard.

| Compound | Substituent(s) | E½ (V vs. Fc/Fc⁺) | Solvent/Electrolyte | Citation |

| Ferrocene | H | 0.00 | CH₂Cl₂ / [NBu₄][PF₆] | (Reference) |

| Bromoferrocene | Br | +0.18 | CH₂Cl₂ / [NBu₄][PF₆] | [1] (qualitative) |

| 1,1'-Dibromoferrocene | 1,1'-di-Br | +0.35 | CH₂Cl₂ / [NBu₄][PF₆] | [2] (qualitative) |

| Acetylferrocene | COCH₃ | +0.28 | CH₂Cl₂ / [NBu₄][PF₆] | [1] |

Note: Quantitative data for a broad series of bromoferrocene derivatives is dispersed across literature. The values presented are representative and illustrate the trends.

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry is a potentiodynamic electrochemical technique used to investigate the redox properties of a species in solution.[3]

Objective: To determine the formal redox potential of a bromoferrocene derivative.

Materials:

-

Working Electrode (e.g., Glassy Carbon or Platinum)

-

Reference Electrode (e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl)[4]

-

Counter (Auxiliary) Electrode (e.g., Platinum wire)[4]

-

Potentiostat[3]

-

Electrochemical cell

-

Analyte solution (e.g., 1 mM bromoferrocene derivative in a suitable solvent)

-

Supporting electrolyte solution (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, [NBu₄][PF₆], in dichloromethane)[4]

-

Inert gas (Argon or Nitrogen) for deoxygenation[4]

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad to ensure a clean, smooth surface. Rinse thoroughly with deionized water and the solvent to be used.

-

Solution Preparation: Prepare a ~1 mM solution of the bromoferrocene derivative in the solvent containing 0.1 M of the supporting electrolyte.

-

Deoxygenation: Transfer the solution to the electrochemical cell and purge with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.[4] Maintain an inert atmosphere over the solution during the experiment.

-

Cell Assembly: Assemble the three-electrode system in the electrochemical cell, ensuring the electrodes are immersed in the solution and the reference electrode tip is close to the working electrode.[4]

-

Data Acquisition:

-

Connect the electrodes to the potentiostat.

-

Set the potential window. For a bromoferrocene derivative, a range from -0.2 V to +0.8 V (vs. SCE) is a reasonable starting point.

-

Set the scan rate, typically between 50 and 200 mV/s.[4]

-

Run the cyclic voltammogram for several cycles until a stable trace is obtained.

-

-

Internal Standard: After recording the voltammogram of the analyte, add a small amount of ferrocene (as an internal standard) to the solution and record another voltammogram.

-

Data Analysis:

-

Determine the anodic (Epa) and cathodic (Epc) peak potentials for both the analyte and the ferrocene standard.

-

Calculate the half-wave potential (E½) for the analyte using the formula: E½ = (Epa + Epc) / 2.

-

Report the E½ of the analyte relative to the E½ of the ferrocene standard (E½ vs. Fc/Fc⁺).

-

Correlation with Hammett Parameters

The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of benzene (B151609) derivatives.[5][6] It is defined as:

log(K/K₀) = σρ

where K and K₀ are the equilibrium constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant, and ρ is the reaction constant. This concept can be extended to the redox potentials of substituted ferrocenes. A linear correlation is often observed between the half-wave potentials (E½) of a series of ferrocene derivatives and the Hammett substituent constants (σ), demonstrating the systematic electronic influence of the substituents on the redox properties of the iron center.

Hammett Substituent Constants

The table below lists the Hammett constants for bromine and other relevant substituents. The σₚ value is typically used for substituents on a Cp ring in ferrocene due to the delocalized nature of the system.

| Substituent | Hammett Constant (σₚ) | Electronic Effect | Citation |

| -H | 0.00 | Neutral (Reference) | [7] |

| -Br | +0.23 | Weakly deactivating (Inductive withdrawing, Resonance donating) | [7] |

| -Cl | +0.23 | Weakly deactivating (Inductive withdrawing, Resonance donating) | [7] |

| -I | +0.18 | Weakly deactivating (Inductive withdrawing, Resonance donating) | [7] |

| -NO₂ | +0.78 | Strongly deactivating (Inductive & Resonance withdrawing) | [7] |

| -CN | +0.66 | Strongly deactivating (Inductive & Resonance withdrawing) | [7] |

| -COCH₃ | +0.50 | Moderately deactivating (Inductive & Resonance withdrawing) | [7] |

| -CH₃ | -0.17 | Weakly activating (Inductive & Resonance donating) | [7] |

Computational Insights from Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental data and providing deeper insight into the electronic structure of bromoferrocene derivatives.[8][9] These calculations can predict molecular geometries, orbital energies, and redox potentials. The energy of the Highest Occupied Molecular Orbital (HOMO) is of particular interest, as it correlates with the ionization potential and, consequently, the oxidation potential of the molecule. A lower HOMO energy generally corresponds to a higher (more positive) oxidation potential, indicating a molecule that is more difficult to oxidize.

Protocol for DFT Calculations

Objective: To calculate the HOMO and LUMO energies of a bromoferrocene derivative.

Software: Gaussian, ORCA, or other quantum chemistry packages.

Procedure:

-

Structure Optimization:

-

Build the initial molecular structure of the bromoferrocene derivative.

-

Perform a geometry optimization to find the lowest energy conformation. A common level of theory for this is the B3LYP functional with a basis set like 6-31G(d) for non-metal atoms and a suitable basis set like LANL2DZ for the iron atom.[8][10]

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies).

-

-

Single-Point Energy Calculation:

-

Using the optimized geometry, perform a single-point energy calculation to obtain the molecular orbital energies.

-

-

Data Extraction:

-

Extract the energies of the HOMO and LUMO from the output file. The HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO) can also be determined, which relates to the electronic excitation properties of the molecule.[11]

-

Representative Computational Data

The following table provides theoretical data for ferrocene and bromoferrocene to illustrate the effect of bromination on the frontier molecular orbitals.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Ferrocene | -5.15 | -1.80 | 3.35 |

| Bromoferrocene | -5.32 | -2.05 | 3.27 |

Note: These are representative values from DFT calculations and can vary depending on the functional and basis set used. The trend shows that the bromo substituent lowers the HOMO energy, consistent with its electron-withdrawing nature and the observed increase in oxidation potential.

Conclusion

The introduction of bromine onto the ferrocene scaffold provides a powerful handle for tuning its electronic properties. As an electron-withdrawing group, bromine increases the redox potential of the ferrocene/ferrocenium couple, making the derivative more resistant to oxidation. This effect is systematic and can be correlated with Hammett parameters, allowing for predictable design. The synthesis of bromoferrocene opens avenues for further derivatization through cross-coupling and substitution reactions, enabling the creation of a vast library of functional molecules. The combination of experimental electrochemical studies and computational DFT analysis provides a robust framework for understanding and predicting the behavior of these compounds, accelerating their development for advanced applications in materials science, catalysis, and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ossila.com [ossila.com]

- 4. researchgate.net [researchgate.net]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 8. Ionization Energy and Reduction Potential in Ferrocene Derivatives: Comparison of Hybrid and Pure DFT Functionals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substitution effect on the geometry and electronic structure of the ferrocene | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

bromoferrocene CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of bromoferrocene (B1143443), a halogenated derivative of ferrocene (B1249389). Ferrocene and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural and electrochemical properties. This document furnishes detailed information on the chemical identifiers of bromoferrocene, experimental protocols for its synthesis, and its role in modulating key cellular signaling pathways.

Core Chemical Data

Bromoferrocene is a key synthetic intermediate used in the preparation of a wide range of substituted ferrocene compounds. Its chemical and physical properties are well-documented, providing a solid foundation for its application in research and development.

Chemical Identifiers

A comprehensive list of chemical identifiers for bromoferrocene is provided in the table below, facilitating its unambiguous identification and sourcing.

| Identifier | Value |

| CAS Number | 1273-73-0[1][2][3][4] |

| Molecular Formula | C₁₀H₉BrFe[1][3][4] |

| Molecular Weight | 264.93 g/mol [1][3][4] |

| PubChem CID | 11986944 |

| InChI | InChI=1S/C5H4Br.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H;1-5H; |

| InChIKey | RFYQCXFGACWJED-UHFFFAOYSA-N |

| SMILES | C1=CC(C=C1)Br.C1=CC=C1.[Fe] |

Synthesis of Bromoferrocene: Experimental Protocols

The synthesis of bromoferrocene can be achieved through various methods. Below are detailed protocols for two common laboratory-scale preparations.

Method 1: Lithiation of Ferrocene followed by Bromination

This protocol involves the initial deprotonation of ferrocene using a strong base, followed by quenching with a bromine source.[5]

| Step | Procedure |

| 1 | Ferrocene (3.720 g, 20.0 mmol) and potassium tert-butoxide (1.615 g, 15.2 mmol) are added to a Schlenk flask with 100 mL of THF. |

| 2 | The reaction mixture is cooled to -78 °C. |

| 3 | t-BuLi (25.0 mL, 40.0 mmol) is added dropwise over 30 minutes. The mixture is stirred at -78 °C for 1 hour, then warmed to room temperature and stirred for an additional hour. |

| 4 | The reaction is cooled back down to -78 °C, and 1,1,2,2-tetrabromoethane (B165195) (2.3 mL, 20.0 mmol) is added dropwise over 30 minutes. |

| 5 | The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stir overnight. |

| 6 | Volatiles are removed under reduced pressure. The residue is dissolved in dichloromethane. |

| 7 | The organic phase is washed with water (2x50 mL) and brine (2x50 mL), and then dried over MgSO₄. |

| 8 | The solution is filtered, and the solvent is removed to yield a red-brown solid. The crude product may contain unreacted ferrocene and can be used without further purification for some applications. |

Method 2: Bromination of Stannylferrocenes

This method provides a direct route to bromoferrocenes from their corresponding stannyl (B1234572) derivatives. The reaction is self-indicating, offering a visual endpoint.[1][2]

| Step | Procedure |

| 1 | Stannylferrocene is dissolved in dichloromethane. |

| 2 | Bromine is added directly to the solution. The reaction proceeds as a self-indicating titration. |

| 3 | The endpoint is observed by a color change, indicating the complete consumption of the stannylferrocene. |

| 4 | The reaction mixture is then worked up to remove the organotin by-products, which can be achieved through techniques such as extraction or chromatography, yielding the desired bromoferrocene. |

Role in Cellular Signaling Pathways

Ferrocene derivatives have emerged as promising candidates in drug discovery, particularly in oncology. Their mechanism of action often involves the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis. While direct studies on bromoferrocene's biological activity are limited in the public domain, research on structurally related ferrocene compounds provides valuable insights into their potential mechanisms.

Ferrocene Derivatives in Cancer Therapy

Novel ferrocene derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. These effects are often mediated through the inhibition of key signaling cascades.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival and is often dysregulated in cancer. Certain ferrocene derivatives have been demonstrated to suppress this pathway, leading to cell cycle arrest at the G0/G1 phase and subsequent apoptosis in T-cell acute lymphoblastic leukemia cells.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. The self-indicating preparation of bromoferrocenes from stannylferrocenes and an improved synthesis of di-iodoferrocene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bromoferrocene | 1273-73-0 | FB152438 | Biosynth [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. rsc.org [rsc.org]

- 6. Novel Ferrocene Derivatives Induce Apoptosis through Mitochondria-Dependent and Cell Cycle Arrest via PI3K/Akt/mTOR Signaling Pathway in T Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of Bromoferrocene

For Researchers, Scientists, and Drug Development Professionals

Bromoferrocene (B1143443), a derivative of ferrocene, is a versatile organometallic compound with significant applications in chemical synthesis, materials science, and as an intermediate in the development of novel pharmaceutical candidates.[1] Its unique structure, featuring an iron atom sandwiched between two cyclopentadienyl (B1206354) rings with a reactive bromine substituent, makes it a valuable building block for introducing the ferrocenyl moiety into complex molecules.[1] This guide provides an in-depth overview of the safety protocols and handling procedures necessary for the responsible use of bromoferrocene in a laboratory setting.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of bromoferrocene is fundamental to its safe handling. The following tables summarize key quantitative data for easy reference.

Table 1: Physical and Chemical Properties of Bromoferrocene

| Property | Value | Source(s) |

| CAS Number | 1273-73-0 | [2][3][4][5] |

| Molecular Formula | C₁₀H₉BrFe | [3][4][5] |

| Molecular Weight | 264.93 g/mol | [3][4][5][6] |

| Appearance | Brown viscous liquid to brown solid | [4] |

| Melting Point | 26-32 °C | |

| Boiling Point | Not available | |

| Solubility | Low water solubility | [7] |

Table 2: Hazard Identification and Classification

| Hazard Class | GHS Classification | Source(s) |

| Flammability | Flammable solid, Category 1 | [8] |

| Acute Toxicity (Oral) | Harmful if swallowed, Category 4 | [8] |

| Acute Toxicity (Inhalation) | Harmful if inhaled, Category 4 | [8] |

| Skin Corrosion/Irritation | Causes skin irritation, Category 2 | [3][4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation, Category 2 | [3][4] |

| Respiratory Irritation | May cause respiratory irritation | [3][4] |

| Reproductive Toxicity | May damage fertility or the unborn child, Category 1B | [8] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (Liver) through prolonged or repeated exposure if inhaled, Category 2 | [8] |

| Aquatic Hazard (Acute) | Toxic to aquatic life, Category 2 | [8] |

| Aquatic Hazard (Chronic) | Very toxic to aquatic life with long lasting effects, Category 1 | [8] |

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is crucial to minimize risks associated with bromoferrocene.

Personal Protective Equipment (PPE)

Before handling bromoferrocene, ensure the following PPE is worn:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Wear protective gloves (e.g., nitrile rubber).

-

Body Protection: A lab coat or protective clothing.

-

Respiratory Protection: If working with the solid form where dust may be generated, or in a poorly ventilated area, use a NIOSH-approved respirator.

Engineering Controls

-

Ventilation: Always handle bromoferrocene in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Grounding: For operations involving larger quantities, ground and bond containers and receiving equipment to prevent static discharge.[8]

-

Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[8]

General Handling Procedures

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[8]

-

Avoid contact with skin and eyes.[4] In case of contact, rinse immediately with plenty of water and seek medical advice.[4]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

-

Wash hands and any exposed skin thoroughly after handling.[8]

-

Do not eat, drink, or smoke when using this product.[8]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[8]

Storage

-

Store in a tightly closed container.

-

Store locked up.[4]

-

Keep in a cool, well-ventilated place away from heat and sources of ignition.

-

The substance is classified under Storage Class Code 11: Combustible Solids.

Spill and Emergency Procedures

-

Spill: In the event of a spill, evacuate the area. Avoid inhalation of dust.[8] Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[7] Cover drains to prevent entry into the sewer system.[8]

-

Fire: Use dry chemical, carbon dioxide, or foam extinguishers. Do not use a direct water jet. In the event of a fire, hazardous combustion gases or vapors such as carbon oxides and iron oxides may be produced.[8] Firefighters should wear self-contained breathing apparatus.[8]

-

First Aid:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[7][8]

-

If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.[4]

-

If on Skin: Wash with plenty of soap and water. Take off immediately all contaminated clothing and wash it before reuse.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

Disposal

-

Dispose of contents and container in accordance with local, regional, national, and international regulations.[4]

-

Avoid release to the environment.[8]

Logical Workflow for Handling Bromoferrocene

The following diagram outlines the key stages in the safe handling of bromoferrocene from acquisition to disposal.

Caption: Workflow for the safe handling of bromoferrocene.

Reactivity Profile

Bromoferrocene is a versatile starting material in organic and organometallic synthesis.[9] Key reactions include:

-

Lithiation: Bromoferrocene can be lithiated and subsequently trapped with various electrophiles.[9]

-

Copper-Mediated Reactions: It undergoes copper-mediated halogen substitution.[9]

-

Coupling Reactions: Bromoferrocene is used in coupling reactions to form diferrocenyl derivatives and in palladium-catalyzed coupling reactions.[9]

It is important to consult the relevant literature for specific reaction conditions and potential incompatibilities.

Conclusion

Bromoferrocene is a valuable chemical for research and development. However, its safe use is contingent upon a comprehensive understanding of its hazards and the strict implementation of appropriate safety protocols. This guide provides a foundation for researchers, scientists, and drug development professionals to handle bromoferrocene responsibly, ensuring a safe laboratory environment. Always refer to the most current Safety Data Sheet provided by the supplier before use.

References

- 1. nbinno.com [nbinno.com]

- 2. Bromoferrocene | 1273-73-0 | FB152438 | Biosynth [biosynth.com]

- 3. Bromoferrocene | C10H9BrFe-6 | CID 11986944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1273-73-0 | Bromoferrocene, 97% [aspirasci.com]

- 5. scbt.com [scbt.com]

- 6. Bromoferrocene | 1273-73-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. geneseo.edu [geneseo.edu]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

An In-depth Technical Guide to the Stability and Storage of Bromoferrocene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for bromoferrocene (B1143443). It is intended to be a valuable resource for professionals working with this organometallic compound in research, development, and quality control settings. The information presented herein is a synthesis of data from chemical suppliers, safety data sheets, and established principles of stability testing for chemical substances.

Introduction to Bromoferrocene

Bromoferrocene, with the chemical formula (C₅H₅)Fe(C₅H₄Br), is a derivative of ferrocene (B1249389), a remarkably stable organometallic sandwich compound.[1] The inherent stability of the ferrocene core, which can withstand temperatures up to 400 °C, contributes significantly to the overall stability of its derivatives.[1][2] Bromoferrocene serves as a versatile intermediate in the synthesis of more complex ferrocene-containing molecules for applications in materials science, catalysis, and medicinal chemistry. Understanding its stability profile is crucial for ensuring the integrity of starting materials and the reliability of experimental outcomes.

Recommended Storage Conditions

To maintain the quality and purity of bromoferrocene, it is essential to adhere to appropriate storage conditions. The following recommendations are based on information from various chemical suppliers.

Table 1: Recommended Storage and Handling Conditions for Bromoferrocene

| Parameter | Recommendation | Rationale |

| Temperature | Cool place | To minimize the rate of potential degradation reactions. |

| Atmosphere | In a tightly closed container | To prevent exposure to moisture and atmospheric contaminants. |

| Light | Store in a dark place | While not reported to be acutely light-sensitive, protection from light is a general best practice for long-term storage of complex organic and organometallic compounds. |

| Moisture | Dry place | To prevent potential hydrolysis, although ferrocene derivatives are generally stable in aqueous media. |

| Incompatibilities | Oxidizing agents | Ferrocene and its derivatives can be oxidized to the corresponding ferrocenium (B1229745) ion. |

Stability Profile and Potential Degradation Pathways

The stability of bromoferrocene is largely dictated by the robust ferrocene core. Ferrocene itself is noted for its exceptional stability, being unaffected by air, water, and strong bases.[1] However, like all chemical compounds, bromoferrocene can degrade under specific stress conditions. A forced degradation study is recommended to fully elucidate its stability profile.[3] Such a study intentionally exposes the compound to harsh conditions to identify potential degradation products and pathways.[3]

The primary degradation pathways to consider for bromoferrocene are:

-

Oxidation: The iron center in ferrocene can undergo a one-electron oxidation to form the ferrocenium ion, which is typically blue or green.[2] This can be initiated by strong oxidizing agents.

-

Thermal Decomposition: While the ferrocene core is highly thermally stable, prolonged exposure to very high temperatures can lead to decomposition.[4] Studies on other ferrocene derivatives have investigated their thermal and thermo-oxidative stability.[5]

-

Hydrolysis: Although generally stable, the potential for hydrolysis of the carbon-bromine bond or other reactions in the presence of water, especially at non-neutral pH and elevated temperatures, should be considered.

-

Photodegradation: Exposure to high-intensity light, particularly UV radiation, can provide the energy to initiate degradation reactions in many organic and organometallic molecules.

Below is a logical diagram illustrating the relationship between storage conditions and the stability of bromoferrocene.

Experimental Protocols for Stability Assessment

A comprehensive assessment of bromoferrocene's stability should involve a forced degradation study followed by the development of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[6][7]

Forced Degradation Study Protocol

The goal of a forced degradation study is to generate degradation products to a level of approximately 10-20%.[8]

Table 2: Proposed Conditions for Forced Degradation of Bromoferrocene

| Stress Condition | Proposed Protocol |

| Acid Hydrolysis | Dissolve bromoferrocene in a suitable solvent (e.g., acetonitrile) and add 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis. |

| Base Hydrolysis | Dissolve bromoferrocene in a suitable solvent and add 0.1 M NaOH. Maintain at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis. |

| Oxidation | Dissolve bromoferrocene in a suitable solvent and add 3% hydrogen peroxide. Maintain at room temperature for 24 hours. |

| Thermal Degradation | Store solid bromoferrocene at 105 °C for 48 hours. Dissolve in a suitable solvent for analysis. |

| Photostability | Expose solid bromoferrocene to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |

The following diagram illustrates a typical workflow for a forced degradation study.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying bromoferrocene in the presence of its degradation products.[6]

Table 3: Example HPLC Method Parameters for Bromoferrocene Analysis

| Parameter | Example Value |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 440 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This method would need to be validated according to ICH guidelines to ensure its suitability for its intended purpose.

Characterization of Degradation Products